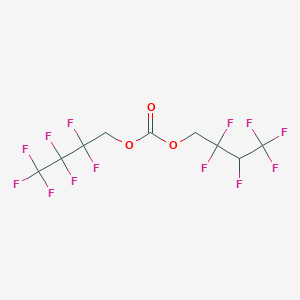
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate: is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability, low surface energy, and resistance to solvents and chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of heptafluorobutyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohols and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to form perfluorinated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of fluorinated ethers or esters.
Hydrolysis: Formation of heptafluorobutyl alcohol and hexafluorobutyl alcohol.
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a monomer in the synthesis of fluorinated polymers with low surface energy and high chemical resistance.
- Employed in the development of specialty coatings and adhesives.
Biology:
- Utilized in the design of fluorinated surfactants for biological applications, such as drug delivery systems.
Medicine:
- Investigated for use in medical imaging agents due to its unique fluorine content, which enhances contrast in imaging techniques like MRI.
Industry:
- Applied in the manufacture of high-performance lubricants and greases.
- Used in the production of anti-corrosion coatings for metals.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Comparison:
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate and 2,2,3,3,4,4,4-Heptafluorobutyl acrylate are used as monomers in polymer synthesis, similar to 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate. they differ in their functional groups, which influence their reactivity and applications.
- 2,2,3,3,4,4,4-Heptafluorobutylamine is an amine derivative and is used in the synthesis of fluorinated surfactants and pharmaceuticals. Its amine group provides different chemical properties compared to the carbonate group in this compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H5F13O3 |
|---|---|
Poids moléculaire |
408.11 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H5F13O3/c10-3(7(15,16)17)5(11,12)1-24-4(23)25-2-6(13,14)8(18,19)9(20,21)22/h3H,1-2H2 |
Clé InChI |
MEVCLQPYAUIZFA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)
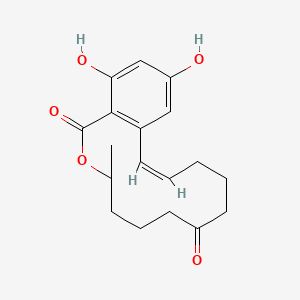


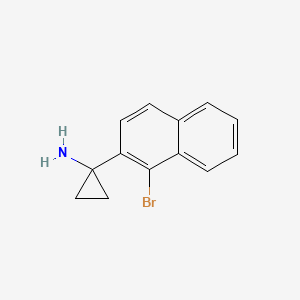
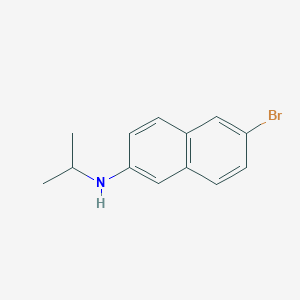

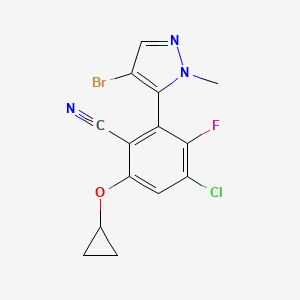
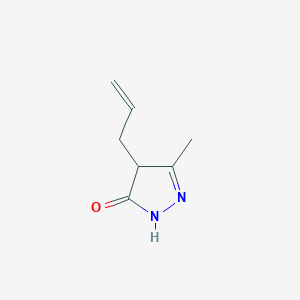
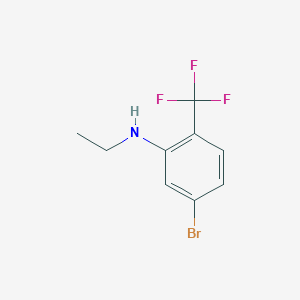
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
